molecular formula C13H11F2N3O2 B6641445 [5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone

[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone

Numéro de catalogue B6641445
Poids moléculaire: 279.24 g/mol
Clé InChI: WOJBTJXKZWFAJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone, commonly known as DFP-10917, is a small molecule inhibitor that has shown promising results in preclinical studies for treating various types of cancer. This compound belongs to the class of azetidinone-containing pyrazoles and has been synthesized using various methods.

Mécanisme D'action

DFP-10917 inhibits the activity of SHP2 by binding to the catalytic domain of the protein and inducing a conformational change that prevents its activation. SHP2 is involved in various signaling pathways, including the MAPK/ERK pathway and the JAK/STAT pathway, which are important for cancer cell growth and survival. Inhibition of SHP2 activity leads to decreased activation of these pathways and subsequent inhibition of cancer cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
DFP-10917 has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In addition, it has been shown to inhibit cancer cell migration and invasion, as well as induce cancer cell death. DFP-10917 has also been shown to have low toxicity in normal cells and tissues, indicating its potential as a safe and effective anti-cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

DFP-10917 has several advantages for lab experiments, including its high purity and yield, as well as its potent anti-cancer activity. However, it also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects. These limitations can be overcome by using appropriate solvents and controls in lab experiments.

Orientations Futures

For research on DFP-10917 include identifying the optimal dosing regimen and combination therapies, as well as investigating its potential for treating other diseases, such as autoimmune diseases and inflammatory disorders. In addition, further studies are needed to elucidate the molecular mechanisms of DFP-10917 and its potential for developing resistance in cancer cells.

Méthodes De Synthèse

DFP-10917 has been synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 2,6-difluoroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and then reaction with 3-chloro-1,2-propanediol. The multi-step synthesis method involves the reaction of 2,6-difluoroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate, reaction with ethyl chloroformate, and then reaction with 3-aminopropanol. Both methods have been successful in synthesizing DFP-10917 with high yields and purity.

Applications De Recherche Scientifique

DFP-10917 has shown promising results in preclinical studies for treating various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It works by inhibiting the activity of the protein tyrosine phosphatase SHP2, which is involved in various signaling pathways that promote cancer cell growth and survival. Inhibition of SHP2 activity leads to decreased cancer cell proliferation, migration, and invasion, as well as increased cancer cell death.

Propriétés

IUPAC Name

[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2/c14-9-2-1-3-10(15)11(9)12-8(4-16-17-12)13(20)18-5-7(19)6-18/h1-4,7,19H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJBTJXKZWFAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(NN=C2)C3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.